molecular formula C41H50N2O10 B12745009 [(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid CAS No. 139894-39-6

[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid

Cat. No.: B12745009
CAS No.: 139894-39-6
M. Wt: 730.8 g/mol
InChI Key: BCXWJSNSYGCZSN-PMAJRURASA-N
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Description

The compound [(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines an indeno-pyrrol moiety with a carbamate group and a butanedioic acid derivative, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid involves multiple steps, including the formation of the indeno-pyrrol core, the introduction of the carbamate group, and the coupling with the butanedioic acid derivative. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs with different functional groups.

Scientific Research Applications

[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid: has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid: stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

139894-39-6

Molecular Formula

C41H50N2O10

Molecular Weight

730.8 g/mol

IUPAC Name

[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid

InChI

InChI=1S/C21H32N2O2.C20H18O8/c1-4-6-7-8-16(5-2)23-20(24)25-17-10-9-15-13-19-21(3,11-12-22-19)18(15)14-17;1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h9-10,14,16,19,22H,4-8,11-13H2,1-3H3,(H,23,24);3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t16?,19-,21+;15-,16-/m11/s1

InChI Key

BCXWJSNSYGCZSN-PMAJRURASA-N

Isomeric SMILES

CCCCCC(CC)NC(=O)OC1=CC2=C(C[C@@H]3[C@]2(CCN3)C)C=C1.CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O

Canonical SMILES

CCCCCC(CC)NC(=O)OC1=CC2=C(CC3C2(CCN3)C)C=C1.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O

Origin of Product

United States

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